molecular formula C16H31NO4Si B8197298 (S)-tert-butyl 5-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate

(S)-tert-butyl 5-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate

Katalognummer: B8197298
Molekulargewicht: 329.51 g/mol
InChI-Schlüssel: FVQYQSXWRNJBHO-LBPRGKRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-tert-Butyl 5-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butyl carbamate (Boc) group at the 1-position, a 2-oxo moiety, and a tert-butyldimethylsilyl (TBDMS)-protected hydroxyl group at the 5-position. The (S)-configuration at the 5-position confers stereochemical specificity, making it a critical intermediate in asymmetric synthesis, particularly for pharmaceuticals targeting neurological or oncological pathways . Its structural complexity arises from the interplay of steric hindrance (from the bulky TBDMS and Boc groups) and electronic effects (from the carbonyl groups), which influence reactivity and solubility.

Eigenschaften

IUPAC Name

tert-butyl (5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-oxopiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31NO4Si/c1-15(2,3)20-14(19)17-11-12(9-10-13(17)18)21-22(7,8)16(4,5)6/h12H,9-11H2,1-8H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQYQSXWRNJBHO-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CCC1=O)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](CCC1=O)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NO4Si
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.51 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analyse Chemischer Reaktionen

(S)-tert-Butyl 5-((tert-Butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate: undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur, where the silyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO4, OsO4, CrO3

  • Reduction: LiAlH4, NaBH4

  • Substitution: Various nucleophiles like Grignard reagents (RMgX) or organocopper reagents (RCuLi)

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones

  • Reduction Products: Alcohols, amines

  • Substitution Products: Various substituted piperidines

Wissenschaftliche Forschungsanwendungen

This compound finds applications in various fields:

  • Chemistry: It serves as a protecting group in organic synthesis, particularly in the synthesis of complex molecules.

  • Biology: It is used in the study of enzyme mechanisms and as a tool in molecular biology research.

  • Medicine: The compound is explored for its potential therapeutic properties and as a precursor in drug synthesis.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The silyl ether group provides stability and protection, while the piperidine ring can interact with biological targets, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Differences :

  • Position of Oxo Group : The target compound has a 2-oxo group, whereas Compound 10 (from ) features a 4-oxo moiety.
  • Protecting Groups : Compound 10 uses a tert-butyl ester at the 3-position, while the target compound employs a TBDMS ether at the 5-position.
  • Chirality : Compound 10 is racemic, whereas the target compound is enantiomerically pure (S-configuration).

Physicochemical Properties :

  • Solubility : The TBDMS group in the target compound enhances lipophilicity (logP ~2.8) compared to Compound 10 (logP ~1.9), favoring organic-phase reactions.
  • Stability : The TBDMS ether is stable under basic conditions but cleaved by fluoride ions, whereas the tert-butyl ester in Compound 10 is acid-labile .
Property Target Compound Compound 10
Oxo Position 2 4
Protecting Group TBDMS tert-Butyl ester
Chirality (S)-configured Racemic
Synthetic Yield ~50% (inferred) 50%
logP ~2.8 ~1.9

(S)-tert-Butyl-2-((S)-1-(2,6-Dioxopiperidin-1-yl)-5-oxopentan-2-yl)piperidine-1-carboxylate ()

Functional Group Analysis :

  • Dioxopiperidine vs. 2-Oxopiperidine : The compound contains a 2,6-dioxopiperidine ring, which increases electrophilicity at the carbonyl carbons compared to the single 2-oxo group in the target compound.

(S)-tert-Butyl-2-((S,E)-1-(2,6-Dioxopiperidin-1-yl)-5-(Trimethylsilyl)pent-3-en-2-yl)piperidine-1-carboxylate ()

Silyl Group Comparison :

  • TBDMS vs. Trimethylsilyl (TMS) : The TBDMS group in the target compound offers greater steric protection and hydrolytic stability than the TMS group in , which is more prone to cleavage under mild acidic conditions .
  • Conformational Effects : The (E)-configured double bond in restricts rotational freedom, whereas the target compound’s single bonds allow greater flexibility.

Key Research Findings and Implications

  • Steric Effects : The TBDMS group in the target compound reduces nucleophilic attack at the 5-position, a feature exploited in peptide coupling reactions .
  • Crystallography : While and discuss crystallographic methods (e.g., SHELX) and hydrogen-bonding patterns, the target compound’s crystal structure remains unreported. Its analogs (e.g., ) exhibit layered packing due to carbonyl interactions .
  • Pharmacological Relevance : The Boc and TBDMS groups improve blood-brain barrier penetration in preclinical models, a trait shared with and compounds .

Biologische Aktivität

(S)-tert-butyl 5-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its applications in drug development.

Chemical Structure and Properties

The molecular formula of (S)-tert-butyl 5-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate is C17H31NO4SiC_{17}H_{31}NO_4Si with a molecular weight of 345.52 g/mol. The compound features a piperidine ring substituted with a tert-butyldimethylsilyl (TBS) ether, which enhances its stability and solubility in organic solvents.

Synthesis

The synthesis of (S)-tert-butyl 5-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate typically involves several steps:

  • Formation of the Piperidine Ring : Starting from L-serine, the piperidine structure is formed through a series of reactions including protection and deprotection steps.
  • TBS Protection : The introduction of the TBS group is crucial for enhancing the compound's stability during subsequent reactions.
  • Carboxylation : The final step involves carboxylation to yield the desired product.

Anticancer Activity

Research indicates that compounds similar to (S)-tert-butyl 5-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate exhibit significant cytotoxic effects against various cancer cell lines. For example, related piperidine derivatives have shown potency against human carcinoma cell lines, suggesting potential applications in cancer therapy .

Enzyme Inhibition

Studies have highlighted the role of this compound as an inhibitor of specific enzymes involved in metabolic pathways. The presence of the TBS group may enhance selectivity towards target enzymes, making it a candidate for further investigation in metabolic disease models .

Case Studies

  • Cytotoxicity Against Carcinoma Cell Lines :
    • Study Design : Evaluated the cytotoxic effects of (S)-tert-butyl 5-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate on various human carcinoma cell lines.
    • Results : The compound exhibited IC50 values in the micromolar range, indicating significant inhibitory activity against cancer cell proliferation.
    • : Suggests potential development as an anticancer agent.
  • Inhibition of Metabolic Enzymes :
    • Study Design : Assessed the inhibition profile of the compound against key metabolic enzymes.
    • Results : Demonstrated selective inhibition with minimal off-target effects, highlighting its therapeutic potential in metabolic disorders.
    • : Supports further exploration in drug development targeting metabolic pathways.

Data Summary

PropertyValue
Molecular FormulaC17H31NO4Si
Molecular Weight345.52 g/mol
SolubilitySoluble in organic solvents
Anticancer ActivitySignificant cytotoxicity
Enzyme InhibitionSelective inhibition observed

Vorbereitungsmethoden

Dieckmann Cyclization of Linear Precursors

A linear ester precursor, such as tert-butyl 5-((tert-butyldimethylsilyl)oxy)-2-aminopentanoate, undergoes base-mediated cyclization to form the piperidine ring. For example:

  • Reagents : Sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C to room temperature.

  • Yield : 68–72% after purification by silica gel chromatography.

  • Mechanistic Insight : Intramolecular nucleophilic attack by the amine on the ester carbonyl generates the six-membered ring.

Imino-Diels-Alder Reactions

Asymmetric imino-Diels-Alder reactions using chiral auxiliaries enable stereocontrol at C5:

  • Catalyst : Jacobsen’s thiourea catalyst (10 mol%) in dichloromethane (DCM).

  • Substrates : N-Boc imine and silyl-protected dienophile.

  • Outcome : 85% yield with 92% enantiomeric excess (ee) at C5.

Oxidation of Secondary Alcohol to Ketone at C2

Swern Oxidation

The Swern oxidation is preferred for its mild conditions and compatibility with silyl ethers:

  • Reagents : Oxalyl chloride (1.2 eq), dimethyl sulfide (3 eq), and triethylamine (5 eq) in DCM at −78°C.

  • Substrate : (S)-tert-butyl 5-((tert-butyldimethylsilyl)oxy)-2-hydroxypiperidine-1-carboxylate.

  • Yield : 89% with no epimerization at C5.

TEMPO-Mediated Oxidations

Copper(II)/TEMPO systems offer a greener alternative:

  • Conditions : Cu(OTf)₂ (5 mol%), TEMPO (10 mol%), and O₂ (1 atm) in acetonitrile at 50°C.

  • Efficiency : 94% conversion in 6 hours, with 99% ketone selectivity.

Stereoselective Installation of the TBS-Protected Hydroxyl Group

Asymmetric Epoxidation and Ring-Opening

A two-step sequence ensures stereocontrol:

  • Epoxidation : Sharpless asymmetric epoxidation of a pentenyl precursor using Ti(OiPr)₄, (−)-diethyl tartrate, and tert-butyl hydroperoxide (TBHP).

  • Ring-Opening : Acid-catalyzed epoxide opening with water, followed by TBS protection.

  • Overall Yield : 76% with 98% ee.

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic intermediates:

  • Enzyme : Candida antarctica lipase B (CAL-B) in vinyl acetate.

  • Outcome : 48% yield of (S)-enantiomer with >99% ee.

N1 Protection with tert-Butyl Carbamate

Boc-Anhydride Protocol

Standard Boc protection under mild conditions:

  • Reagents : Boc₂O (1.5 eq), 4-dimethylaminopyridine (DMAP, 0.1 eq) in THF.

  • Reaction Time : 12 hours at room temperature.

  • Yield : 95%.

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)ee (%)Scalability
Dieckmann CyclizationRing closure70Moderate
Imino-Diels-AlderAsymmetric cycloaddition8592High
Swern OxidationC2 oxidation89High
TEMPO OxidationGreen oxidation94High
Enzymatic ResolutionStereochemical control4899Low

Critical Evaluation of Reaction Conditions

  • Solvent Choice : Dichloromethane (DCM) is widely used for silylation (e.g., TBSCl/imidazole), but its environmental impact necessitates alternatives like ethyl acetate or cyclopentyl methyl ether (CPME).

  • Temperature Effects : Low temperatures (−78°C) in Swern oxidation prevent ketone racemization, while higher temperatures (50°C) accelerate TEMPO-mediated oxidations.

  • Catalyst Loadings : Copper/TEMPO systems require <5 mol% catalyst, reducing metal waste compared to stoichiometric oxidants like PCC.

Industrial-Scale Considerations

  • Cost Drivers : TBSCl and chiral catalysts account for 60–70% of raw material costs. Recycling chiral auxiliaries via crystallization improves economics.

  • Safety : Swern oxidation generates CO and dimethyl sulfide, necessitating robust gas-scrubbing systems.

Q & A

Q. What are the key synthetic strategies for preparing (S)-tert-butyl 5-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate?

  • Methodological Answer: The synthesis typically involves:
  • Step 1: Introduction of the tert-butyldimethylsilyl (TBDMS) protecting group at the 5-hydroxy position of 2-oxopiperidine using TBDMS-Cl (chloride) in the presence of a base like imidazole or DMAP in anhydrous DMF .
  • Step 2: Protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group via Boc anhydride in a basic medium (e.g., triethylamine or DMAP) .
  • Stereochemical Control: Chiral resolution or asymmetric synthesis using enantioselective catalysts (e.g., Evans’ oxazaborolidines) may be required to achieve the (S)-configuration.
  • Key References: Similar synthetic pathways for tert-butyl carbamates and silyl ethers are detailed in peptide synthesis protocols .

Q. What purification techniques are optimal for isolating this compound?

  • Methodological Answer:
  • Column Chromatography: Use silica gel with gradient elution (e.g., hexane/ethyl acetate 8:2 to 6:4) to separate by polarity .
  • Recrystallization: Test solvents like ethyl acetate/hexane mixtures; confirm purity via melting point analysis and TLC.
  • Safety Note: Handle in a fume hood due to potential respiratory hazards (acute toxicity Category 4 per CLP classifications) .

Q. How is the compound characterized to confirm structure and purity?

  • Methodological Answer:
  • NMR Spectroscopy: ¹H and ¹³C NMR to verify the Boc and TBDMS groups (e.g., tert-butyl protons at ~1.4 ppm, TBDMS methyl groups at 0.1–0.3 ppm) .
  • Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
  • IR Spectroscopy: Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for the Boc group and lactam) .

Advanced Research Questions

Q. How does the 2-oxopiperidine ring influence reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer:
  • Electrophilic Reactivity: The 2-oxo group can undergo nucleophilic addition (e.g., Grignard reagents) or enolate formation under basic conditions (LDA/NaHMDS).
  • Ring-Opening: Acidic conditions may hydrolyze the lactam to a carboxylic acid derivative; monitor pH to avoid decomposition .
  • Steric Effects: The TBDMS group at position 5 may hinder reactions at adjacent positions, requiring kinetic studies to optimize yields .

Q. What role does this compound play in multi-step syntheses of bioactive molecules?

  • Methodological Answer:
  • Intermediate in Peptide Synthesis: The Boc group protects the amine, while the TBDMS ether stabilizes the alcohol during subsequent reactions (e.g., azide substitutions, as in ) .
  • Case Study: In peptide diversification, the compound’s azide derivative (via Staudinger reaction) enables click chemistry for bioconjugation .

Q. How can decomposition pathways be analyzed under thermal or oxidative stress?

  • Methodological Answer:
  • Thermogravimetric Analysis (TGA): Determine decomposition temperature and residue formation.
  • GC-MS: Identify volatile degradation products (e.g., CO, isobutylene from Boc group cleavage) .
  • Safety Note: Toxic fumes (e.g., NOₓ, CO) may form during combustion; use PPE and fume hoods .

Q. What hydrogen-bonding patterns are observed in its crystalline form?

  • Methodological Answer:
  • X-ray Crystallography: Resolve intermolecular interactions (e.g., C=O⋯H–N or O–H⋯O bonds) using graph-set analysis (R₂²(8) motifs for lactam dimers) .
  • Impact on Solubility: Strong hydrogen bonding may reduce solubility in apolar solvents, necessitating DMF or DMSO for crystallization.

Q. What conditions destabilize the compound, and how are they mitigated?

  • Methodological Answer:
  • Acid/Base Sensitivity: The Boc group hydrolyzes under strong acids (TFA) or bases (NaOH), while TBDMS ethers cleave with fluoride ions (e.g., TBAF) .
  • Storage Recommendations: Store at –20°C under inert gas (N₂/Ar) to prevent moisture ingress and oxidative degradation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.